(S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide
Overview
Description
Reagents: 3,4-dichlorophenyl intermediate, butyl alcohol, catalysts.
Conditions: Catalytic hydrogenation or other suitable methods to introduce the hydroxybutyl group.
Step 3: Formation of Benzamide Core
Reagents: Hydroxybutyl intermediate, benzoyl chloride, methylamine.
Conditions: Amidation reactions under controlled conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production of (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxybutyl and benzamide functionalities.
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Step 1: Preparation of 3,4-dichlorophenyl Intermediate
Reagents: 3,4-dichlorobenzene, suitable halogenating agents.
Conditions: Halogenation reactions under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide undergoes various chemical reactions, including:
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Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, controlled temperature.
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Reduction: The compound can be reduced to form alcohols or amines.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions, controlled temperature.
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Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Solvent medium, controlled temperature.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, alcohols, amines, and substituted phenyl derivatives.
Scientific Research Applications
(S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[2-(3,4-dichloro-phenyl)-4-hydroxy-butyl]-N-methyl-benzamide analogs: Compounds with similar structures but different substituents.
Benzamide derivatives: Compounds with a benzamide core but different side chains or functional groups.
Phenyl derivatives: Compounds with a phenyl group and various substituents.
Uniqueness
This compound is unique due to its specific combination of a 3,4-dichlorophenyl group, hydroxybutyl side chain, and benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWASWVSADZBSZ-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173021 | |
Record name | N-[(2S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142001-90-9 | |
Record name | N-[(2S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142001-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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